molecular formula C6H13NO2 B8619122 5-Hydroxypentylformamide

5-Hydroxypentylformamide

Cat. No.: B8619122
M. Wt: 131.17 g/mol
InChI Key: NKOOYQTUIYQLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxypentylformamide (CAS: 29686-12-2) is an aliphatic amide with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . Its IUPAC name, Pentanamide, 5-hydroxy, reflects a pentyl backbone substituted with a hydroxyl (-OH) group and a formamide (-NHCHO) functional group. Synonyms include Valeramide and δ-Hydroxyvaleramide. The compound’s structure (Fig.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(5-hydroxypentyl)formamide

InChI

InChI=1S/C6H13NO2/c8-5-3-1-2-4-7-6-9/h6,8H,1-5H2,(H,7,9)

InChI Key

NKOOYQTUIYQLHY-UHFFFAOYSA-N

Canonical SMILES

C(CCNC=O)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Backbone Type Key Substituents
This compound C₅H₁₁NO₂ 117.15 Formamide, Hydroxyl Aliphatic (pentyl) -OH at C5, -NHCHO at terminal
N-(2-hydroxy-5-nitrophenyl)formamide C₇H₆N₂O₄ 182.14 Formamide, Hydroxyl, Nitro Aromatic (phenyl) -NO₂ at C5, -OH at C2
Formyl-5-hydroxykynurenamine Not explicitly provided - Formamide, Hydroxyl, β-Alanyl Aromatic (indole) -OH at C4, β-Alanyl substitution

Key Observations :

  • Backbone Diversity : this compound features a flexible aliphatic chain, whereas the other compounds are aromatic (phenyl or indole-based), influencing their rigidity and interaction with biological targets .
  • Substituent Effects : The β-alanyl group in Formyl-5-hydroxykynurenamine introduces a peptide-like structure, suggesting possible biological activity or enzyme interactions .

Comparison with 5-Amino Derivatives

lists numerous 5-amino compounds (e.g., 5-Amino-2-methylpyridine, 5-Amino-2-naphthalenesulfonic acid). While these lack formamide groups, their amino (-NH₂) functionality contrasts with this compound’s amide group:

  • Basicity: Amino groups are more basic (pKa ~9–11) compared to amides (pKa ~-1 to 1), affecting protonation states in biological environments.
  • Applications: 5-amino derivatives are widely used as intermediates in drug synthesis (e.g., sulfonamide antibiotics) and dyes, whereas this compound’s applications remain less documented .

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